Acid Green 41
Overview
Description
Acid Green 41, also known as C.I. 62560, is a synthetic dye belonging to the class of anthraquinone dyes. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant green color and excellent solubility in water, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Green 41 is synthesized through a multi-step process involving the partial reduction of 1,4,5,8-tetrahydroxyanthraquinone with zinc powder and hydrochloric acid, followed by condensation with p-toluidine. The resulting product is then sulfonated and neutralized to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the following steps:
Reduction: 1,4,5,8-tetrahydroxyanthraquinone is partially reduced using zinc powder and hydrochloric acid.
Condensation: The reduced product is then condensed with p-toluidine.
Sulfonation: The condensation product undergoes sulfonation using sulfuric acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final dye.
Chemical Reactions Analysis
Types of Reactions
Acid Green 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its leuco form using reducing agents like sodium dithionite.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Leuco form of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Acid Green 41 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of Acid Green 41 involves its interaction with various molecular targets. In biological systems, the dye binds to specific cellular components, allowing for visualization under a microscope. The dye’s interaction with proteins and nucleic acids is crucial for its staining properties. In industrial applications, the dye’s ability to form stable complexes with fibers ensures its effectiveness in textile dyeing .
Comparison with Similar Compounds
Similar Compounds
Acid Green 25: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 129: A dye used for similar purposes but with a blue hue.
Acid Blue 80: Another blue dye with comparable uses in the textile industry
Uniqueness of Acid Green 41
This compound stands out due to its vibrant green color and excellent solubility in water. Its stability under various conditions and ability to form strong complexes with fibers make it a preferred choice in the textile industry. Additionally, its versatility in scientific research applications further highlights its uniqueness .
Properties
IUPAC Name |
disodium;2-[[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-8-18(30-16-6-4-14(2)12-22(16)42(38,39)40)24-23(17)27(33)25-19(31)9-10-20(32)26(25)28(24)34;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERIXBKRKBHLHG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889480 | |
Record name | Toluidine Green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-16-4 | |
Record name | Toluidine Green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Toluidine Green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2,2'-(5,8-dihydroxy-9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acid Green 41 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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